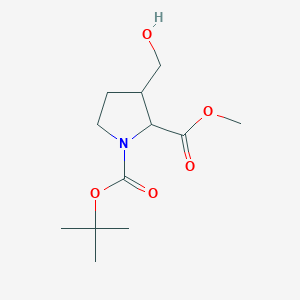![molecular formula C10H15N3O4 B14786312 4-Amino-1-[4-hydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]pyrimidin-2-one](/img/structure/B14786312.png)
4-Amino-1-[4-hydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]pyrimidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2’-Methyl-2’-deoxycytidine is a modified nucleoside analog derived from 2’-deoxycytidine It features a methyl group attached to the 2’ position of the deoxyribose sugar
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2’-Methyl-2’-deoxycytidine typically involves the methylation of 2’-deoxycytidine. One common method includes the use of methylating agents such as methyl iodide in the presence of a base like sodium hydride. The reaction is carried out under anhydrous conditions to prevent hydrolysis .
Industrial Production Methods: Industrial production of 2’-Methyl-2’-deoxycytidine may involve large-scale methylation processes using automated synthesis equipment. The use of high-purity reagents and stringent reaction conditions ensures the consistent quality and yield of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: 2’-Methyl-2’-deoxycytidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 5-formyl-2’-deoxycytidine and 5-carboxy-2’-deoxycytidine.
Reduction: Reduction reactions can convert it back to its parent nucleoside, 2’-deoxycytidine.
Substitution: It can participate in nucleophilic substitution reactions, where the methyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Sodium periodate is commonly used for oxidation reactions.
Reduction: Reducing agents like sodium borohydride are employed.
Substitution: Nucleophiles such as thiols or amines can be used under basic conditions.
Major Products Formed:
Oxidation: 5-Formyl-2’-deoxycytidine, 5-Carboxy-2’-deoxycytidine.
Reduction: 2’-Deoxycytidine.
Substitution: Various substituted nucleosides depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2’-Methyl-2’-deoxycytidine has diverse applications in scientific research:
Epigenetics: It is used to study DNA methylation patterns and their effects on gene expression.
Cancer Research: The compound is investigated for its role in cancer cell proliferation and as a potential therapeutic agent.
Molecular Biology: It serves as a tool for understanding DNA replication and repair mechanisms.
Wirkmechanismus
2’-Methyl-2’-deoxycytidine exerts its effects primarily through its incorporation into DNA. Once incorporated, it can interfere with DNA methylation processes, leading to changes in gene expression. The compound targets DNA methyltransferases, inhibiting their activity and resulting in hypomethylation of DNA . This can lead to the reactivation of silenced genes and modulation of cellular pathways involved in growth and differentiation .
Vergleich Mit ähnlichen Verbindungen
5-Methyl-2’-deoxycytidine: Another methylated nucleoside with similar applications in epigenetics.
5-Aza-2’-deoxycytidine: A cytosine analog used as a hypomethylating agent in cancer therapy.
2’-Deoxycytidine: The parent compound without the methyl group, used in various biochemical studies.
Uniqueness: 2’-Methyl-2’-deoxycytidine is unique due to its specific methylation at the 2’ position, which imparts distinct chemical and biological properties. This modification allows it to be used as a precise tool for studying methylation-related processes and developing targeted therapies .
Eigenschaften
Molekularformel |
C10H15N3O4 |
|---|---|
Molekulargewicht |
241.24 g/mol |
IUPAC-Name |
4-amino-1-[4-hydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]pyrimidin-2-one |
InChI |
InChI=1S/C10H15N3O4/c1-5-8(15)6(4-14)17-9(5)13-3-2-7(11)12-10(13)16/h2-3,5-6,8-9,14-15H,4H2,1H3,(H2,11,12,16) |
InChI-Schlüssel |
DYPDKNUWDNOWPU-UHFFFAOYSA-N |
Kanonische SMILES |
CC1C(C(OC1N2C=CC(=NC2=O)N)CO)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[(2s,3r,4s,5r)-2-Acetoxy-4-benzyloxy-5-(benzyloxymethyl)-5-vinyl-tetrahydrofuran-3-yl]acetate](/img/structure/B14786243.png)
![(1S,13R)-1,5,9-trimethyl-11,14,15-trioxatetracyclo[10.2.1.04,13.08,13]pentadecan-10-one](/img/structure/B14786251.png)

![Acetamide, N-[2-[(3-methoxyphenyl)methylamino]ethyl]-](/img/structure/B14786261.png)

![1H-Pyrrolo[2,3-b]pyridine-2-sulfonic acid, 5-bromo-2,3-dihydro-sodium salt](/img/structure/B14786271.png)
![(10R,13S)-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-one](/img/structure/B14786274.png)


![N-[3-amino-4-[[1-[[4-amino-1-oxo-1-[[6,9,18-tris(2-aminoethyl)-15-benzyl-3-(1-hydroxyethyl)-12-(2-methylpropyl)-2,5,8,11,14,17,20-heptaoxo-1,4,7,10,13,16,19-heptazacyclotricos-21-yl]amino]butan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-4-oxobutyl]-6-methylheptanamide;N-[3-amino-4-[[1-[[4-amino-1-oxo-1-[[6,9,18-tris(2-aminoethyl)-15-benzyl-3-(1-hydroxyethyl)-12-(2-methylpropyl)-2,5,8,11,14,17,20-heptaoxo-1,4,7,10,13,16,19-heptazacyclotricos-21-yl]amino]butan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-4-oxobutyl]-6-methyloctanamide](/img/structure/B14786290.png)

![N-(3-(1-hydroxyethyl)-4-nitrobenzyl)-6-(5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamido)hexanamide](/img/structure/B14786325.png)

![5-[4-(Trifluoromethyl)phenyl]penta-2,4-dienoic acid](/img/structure/B14786330.png)
